4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
4-(4-Fluorophenyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to yield the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and scalable catalytic systems could enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazaspirodecane core may contribute to the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(4-Fluorophenyl)-4-oxidanylidene-butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-11-3-1-10(2-4-11)12-9-17-13(18)14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQEPOFLRQVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469870 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857680-63-8 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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